2-(benzylthio)-N-isobutylpropanamide
Description
2-(Benzylthio)-N-isobutylpropanamide is a sulfur-containing organic compound characterized by a propanamide backbone substituted with a benzylthio group at the 2-position and an isobutyl group at the nitrogen atom.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-methylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11(2)9-15-14(16)12(3)17-10-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUHFKZNPDCCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)SCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(benzylthio)-N-isobutylpropanamide with two structurally related compounds identified in the evidence:
Key Differences and Implications
Benzylthio vs. Benzothiazole: The target compound’s benzylthio group introduces a sulfur atom capable of redox reactions (e.g., disulfide formation) or nucleophilic interactions, which are absent in the benzothiazole-containing analog . Benzothiazoles, however, are aromatic heterocycles known for their electron-deficient rings, enabling strong interactions with biological targets like enzymes or receptors. This distinction may lead to divergent pharmacological profiles.
Benzylthio vs. Amino Group: Replacing the benzylthio group with an amine (as in the hydrochloride salt ) drastically alters polarity.
In contrast, the target compound’s simpler isobutyl group balances lipophilicity and steric hindrance.
Hypothetical Research Findings
- Solubility and Bioavailability: The hydrochloride salt likely exhibits superior aqueous solubility compared to the neutral, lipophilic target compound. This property could make the amino analog more suitable for intravenous formulations, while the benzylthio variant may excel in oral delivery.
- Reactivity : The benzylthio group’s susceptibility to oxidation could limit the target compound’s stability under oxidative conditions, necessitating formulation adjustments. In contrast, the benzothiazole analog may exhibit greater stability due to its aromatic system.
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